![molecular formula C14H19N5O2 B2642270 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034511-32-3](/img/structure/B2642270.png)
1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
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Description
1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been synthesized through various methods.
Scientific Research Applications
Anticancer Applications
Diaryl ureas, including compounds structurally related to 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, have been investigated for their anticancer properties. A study by Feng et al. (2020) discovered that 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives exhibit significant antiproliferative effects on various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. These compounds were designed and synthesized through computer-aided design and evaluated using a colorimetric assay, demonstrating potent inhibitory activity comparable to the positive control sorafenib (Feng et al., 2020).
Chemical Synthesis and Molecular Sensing
Research on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its methoxy pyridine derivative (1Me) highlighted their application in molecular sensing. These compounds exhibit tautomerism controlled by conformational states, suggesting potential in molecular sensing applications through the kinetic trapping effect (Kwiatkowski, Kolehmainen, Ośmiałowski, 2019).
Enzyme Inhibition and Anticancer Investigations
Unsymmetrical 1,3-disubstituted ureas have been synthesized and evaluated for their biological activities, including enzyme inhibition and anticancer properties. This research contributes to the understanding of urea derivatives in pharmacological contexts, although the direct connection to 1-(2-methoxyethyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is less direct (Mustafa, Perveen, Khan, 2014).
Development of Fluorinated Heterocycles
Research on the synthesis of fluorinated heterocycles using 1,3-diketones that include trifluoromethyl groups or fluorine at specific positions has relevance to the field of medicinal chemistry. These studies provide insights into the versatility of urea derivatives in synthesizing a range of biologically relevant heterocyclic compounds (Sloop, Bumgardner, Loehle, 2002).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-12(10-17-14(20)16-6-7-21-2)8-13(18-19)11-4-3-5-15-9-11/h3-5,8-9H,6-7,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEPSICBQHPDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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